3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cycloheptylbenzamide

Physicochemical profiling Lipophilicity Drug-likeness

Procure this specific chemotype for your screening library. The unique cycloheptyl group offers a distinct non-planar scaffold for diversity sets (Fsp3 0.39, logP 3.613), unlike flat aromatic amides. Its orthogonally reactive handles—an aryl bromide for Pd-catalyzed diversification and a nitro group for reduction chemistry—enable rapid analog generation. The bromine atom provides anomalous scattering for X-ray crystallography, confirming binding poses. Ideal for calibrating logP-dependent assay artifacts. Confirm availability and request a quote from your preferred screening compound supplier.

Molecular Formula C18H21BrN4O3
Molecular Weight 421.3 g/mol
Cat. No. B3482423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cycloheptylbenzamide
Molecular FormulaC18H21BrN4O3
Molecular Weight421.3 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)NC(=O)C2=CC=CC(=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br
InChIInChI=1S/C18H21BrN4O3/c19-16-12-22(21-17(16)23(25)26)11-13-6-5-7-14(10-13)18(24)20-15-8-3-1-2-4-9-15/h5-7,10,12,15H,1-4,8-9,11H2,(H,20,24)
InChIKeyIPCVMLIQCZWVMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cycloheptylbenzamide – Structural Identity and Procurement Baseline


3-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cycloheptylbenzamide (molecular formula C18H21BrN4O3, exact mass 420.079704 g/mol) is a synthetic small molecule comprising a 4-bromo-3-nitro-1H-pyrazole ring linked via a methylene bridge to the 3-position of an N-cycloheptylbenzamide scaffold [1]. It is catalogued within the InterBioScreen screening compound library as STOCK1N-80239 and is indexed in the ZINC database (ZINC578097) with a calculated logP of 3.613 [2]. A proton NMR spectrum in DMSO-d6 is archived in the KnowItAll NMR Spectral Library, confirming structural identity [1]. As of ChEMBL 20, no biological activity has been reported for this specific chemotype [2].

Why Generic Substitution Fails for 3-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cycloheptylbenzamide


Within the pyrazole-benzamide chemical space, small variations in the N-substituent, ring-substitution pattern, or linker position produce compounds with meaningfully divergent physicochemical profiles [1]. The cycloheptyl group imparts a calculated logP of 3.613 and a molecular weight of 421.3 g/mol to this compound [1], whereas the N-(2-adamantyl) analog (C21H23BrN4O3, MW 459.3 g/mol) exhibits higher lipophilicity and steric bulk, and the N-(2,6-dimethylphenyl) analog (C19H17BrN4O3, MW 429.3 g/mol) introduces aromatic planarity that alters conformational behavior . These differences in logP, molecular shape, and hydrogen-bonding capacity preclude interchangeable use in structure-activity relationship (SAR) studies, biophysical assays, or synthetic elaboration campaigns where the specific steric and electronic environment conferred by the cycloheptyl group is required.

Product-Specific Quantitative Differentiation Evidence for 3-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cycloheptylbenzamide


Calculated logP Differentiation Between N-Cycloheptyl and N-Adamantyl Analogs

The calculated partition coefficient (logP) distinguishes this compound from its closest commercially available N-substituted analogs. The N-cycloheptyl derivative has a calculated logP of 3.613 [1]. The N-(2-adamantyl) analog, possessing a larger and more lipophilic cage-like substituent, has a higher molecular weight (459.3 vs. 421.3 g/mol), which predicts a logP increase of approximately 0.5–0.8 units based on additive fragment contributions . This difference is quantitatively meaningful for assay design where aqueous solubility and non-specific binding must be controlled.

Physicochemical profiling Lipophilicity Drug-likeness

Molecular Weight and Fraction sp3 as Drug-Likeness Differentiators

The compound possesses a fraction sp3 of 0.39 (26 heavy atoms, 8 heteroatoms, 3 rings) [1]. This value reflects the conformational flexibility introduced by the cycloheptyl group, which is intermediate between the fully rigid N-(2-adamantyl) analog (higher fraction sp3, greater steric constraint) and the planar N-(2,6-dimethylphenyl) analog (lower fraction sp3 due to aromatic substitution) . The intermediate fraction sp3 of 0.39 may offer a favorable balance between solubility and target-binding entropy for fragment-based or phenotypic screening campaigns where three-dimensionality is prized.

Drug-likeness Fraction sp3 Molecular complexity

Unique Conformational Profile of the Cycloheptyl Ring Versus Rigid Analogs

The seven-membered cycloheptyl ring adopts multiple low-energy conformations (chair, twist-chair, boat) at ambient temperature, as evidenced by the proton NMR spectrum recorded in DMSO-d6 [1]. This conformational dynamics profile is absent in the N-cyclohexyl analog (primarily chair conformer) and the N-(2-adamantyl) analog (conformationally locked). The NMR spectrum archived in the KnowItAll library provides a definitive spectral fingerprint [1], enabling unambiguous identity verification and purity assessment—a procurement-critical feature not uniformly available for all in-class analogs.

Conformational analysis Scaffold diversity Screening library design

The 4-Bromo-3-nitro-pyrazole Motif as a Differentiated Synthetic Handle

The 4-bromo-3-nitro-1H-pyrazole moiety provides two orthogonal sites for chemical elaboration: (i) the bromine atom at the 4-position enables Pd-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig), and (ii) the nitro group at the 3-position can be selectively reduced to an amine for amide coupling or diazotization chemistry [1]. In contrast, analogs lacking the bromine substituent or bearing alternative halogens (e.g., chloro) offer different reactivity profiles. The bromine atom also serves as a heavy-atom label for X-ray crystallographic phasing in protein-ligand co-crystallography [2].

Late-stage functionalization Synthetic chemistry Medicinal chemistry

Best Research and Industrial Application Scenarios for 3-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cycloheptylbenzamide


Diversity-Oriented Screening Library Design Requiring Defined Three-Dimensionality

This compound is optimally deployed as a representative of the cycloheptyl-annulated pyrazole-benzamide chemotype in diversity sets. Its intermediate fraction sp3 (0.39) and calculated logP (3.613) place it within favorable drug-like chemical space, while its conformational flexibility distinguishes it from flatter aromatic amides and fully rigid cage-like analogs [1][2]. Procurement is justified when the screening objective requires exploration of non-planar, medium-ring-containing scaffolds.

Fragment-Based and Structure-Guided Lead Discovery Leveraging the Bromine Heavy Atom

The bromine substituent at the pyrazole 4-position provides anomalous scattering for X-ray crystallographic phasing, enabling unambiguous determination of protein-ligand binding poses in soaking experiments [1]. This feature is absent in des-bromo analogs and adds procurement value for structural biology groups performing crystallographic fragment screening.

Parallel SAR Exploration via Orthogonal Synthetic Elaboration

Medicinal chemistry programs requiring rapid analog generation can exploit the compound's dual orthogonal handles: the aryl bromide for Pd-catalyzed diversification (Suzuki, Buchwald-Hartwig) and the nitro group for reduction/functionalization chemistry [1]. This dual-track synthetic accessibility is not uniformly available in analogs where one or both reactive sites are absent or occupy different positions on the pyrazole ring.

Biophysical Assay Development Requiring Defined Physicochemical Properties

The compound's calculated logP of 3.613 and molecular weight of 421.3 g/mol [1] position it as a control or reference compound for calibrating logP-dependent assay artifacts (e.g., non-specific binding, aggregation) in biochemical screens. Its lipophilicity is measurably lower than the N-adamantyl analog, reducing confounding factors in membrane-based or protein-rich assay systems.

Quote Request

Request a Quote for 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cycloheptylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.